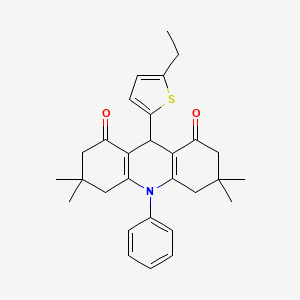![molecular formula C22H30N4O B6010540 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide, also known as SGI-1776, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It was first synthesized by scientists at Sanofi-Aventis in 2008 and has since been extensively studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide involves the inhibition of Pim kinase, which is involved in the regulation of cell growth, survival, and differentiation. By blocking the activity of this protein, this compound can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the phosphorylation of key proteins involved in cell signaling pathways, leading to the disruption of cellular processes that are essential for cancer cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide in lab experiments is its specificity for Pim kinase, which allows researchers to study the effects of inhibiting this protein on cancer cells. However, one limitation is that this compound may not be effective against all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide, including the development of more potent and selective inhibitors of Pim kinase, as well as the investigation of its potential in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Synthesemethoden
The synthesis of 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide involves several steps, including the reaction of isonicotinamide with piperidine, followed by the addition of 4-isobutylbenzyl chloride and finally the introduction of an amino group. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential as a cancer treatment. In particular, it has been shown to inhibit the activity of a protein called Pim kinase, which plays a key role in the development and progression of cancer. Studies have also suggested that this compound may be effective against cancer cells that have become resistant to other treatments.
Eigenschaften
IUPAC Name |
2-amino-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-16(2)12-17-5-7-18(8-6-17)14-26-11-3-4-20(15-26)25-22(27)19-9-10-24-21(23)13-19/h5-10,13,16,20H,3-4,11-12,14-15H2,1-2H3,(H2,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBNCHTYXSWSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6010486.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)
![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010500.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6010519.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6010565.png)
